Home > Products > Screening Compounds P115242 > N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide -

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide

Catalog Number: EVT-4158383
CAS Number:
Molecular Formula: C19H23NOS2
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a 1,2,4-triazole derivative synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone. It exhibits antioxidant activity, demonstrating 1.5 times higher potency than butylated hydroxytoluene (BHT) in the ferric reducing antioxidant power (FRAP) assay [].

    Relevance: This compound shares a similar scaffold with the target compound, N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, featuring a thioacetamide moiety connected to an aromatic ring (p-tolyl in this case) []. The presence of the 1,2,4-triazole ring and the hydrazide group distinguishes this compound from the target structure.

    Compound Description: This compound is a 1,2,4-triazole derivative synthesized as part of a series exploring the impact of a 4-ethyl substituent on α-glucosidase inhibition []. Despite its structural similarity to previously reported compounds with a 4-phenyl substituent, this particular compound did not exhibit significant α-glucosidase inhibitory activity compared to acarbose [].

    Relevance: Similar to the target compound, N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, this compound incorporates a thioacetamide moiety linked to a heterocyclic ring (1,2,4-triazole) []. The presence of a naphthalene ring and the specific substitution pattern on the triazole ring differentiate this compound from the target structure.

    Compound Description: This compound, known as K-604, is a potent and selective acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor []. Developed from a previous lead compound, K-604 exhibits significantly improved aqueous solubility and oral absorption, making it a promising clinical candidate for diseases related to ACAT-1 overexpression [].

    Compound Description: This compound serves as a key intermediate in the synthesis of a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds []. These compounds were evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, exhibiting mild to moderate potency [].

    Compound Description: MADAM is a diphenyl sulfide derivative designed as a high-affinity and selective ligand for the serotonin transporter []. It demonstrates significantly higher affinity for serotonin transporters compared to commonly used probes and exhibits exceptional selectivity over other transporters []. MADAM holds promise for both in vitro and in vivo studies of serotonin transporter pharmacology and pathophysiology, including potential positron emission tomography (PET) imaging applications [].

    Compound Description: K2 is a radiopharmaceutical developed for positron emission tomography (PET) imaging of the glutamate α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor []. An improved automated radiosynthesis for [11C]K2 has been developed, enabling its production under current good manufacturing practice (cGMP) conditions for clinical use []. This automated method significantly reduces synthesis time and yields high-purity [11C]K2 suitable for (pre)clinical PET imaging studies [].

    Compound Description: Commonly known as Davy reagent p-tolyl, this organophosphorus compound serves as a powerful thionating agent for converting amides and lactams into their corresponding thioamides and thiolactams [].

    Relevance: Although structurally different from N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, this reagent highlights the chemical modification possible at the acetamide moiety of the target structure. Replacing the oxygen with sulfur generates a thioamide, a common transformation in medicinal chemistry [].

    Compound Description: This compound represents a novel scaffold synthesized and evaluated for its antimicrobial activity []. It showed promising results compared to standard antibiotics like chloramphenicol and amphotericin B, warranting further investigation [].

    Compound Description: Epirimil is a promising anticonvulsant candidate with a multi-target mechanism of action []. It exhibits significant anticonvulsant activity in both PTZ-induced seizures in rats and MES-induced seizures in mice []. Furthermore, it possesses low toxicity and minimal impact on the psycho-emotional state of laboratory animals, suggesting a favorable safety profile [].

10. N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide [] * Compound Description: This 1,2,4-triazole derivative, along with two other related analogs (N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) were identified as the most potent compounds against 3D cell cultures of human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines [].

    11. N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide []* Compound Description: This compound demonstrated potent inhibition of cancer cell migration across all tested cell lines (human melanoma IGR39, triple-negative breast cancer MDA-MB-231, and pancreatic carcinoma Panc-1) and exhibited a relatively selective toxicity profile towards cancer cells []. These characteristics highlight its potential as an antimetastatic agent for further investigation [].

        Compound Description: This 1,2,4-triazine derivative, part of a series of synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives, showed potent and selective inhibitory activity against the COX-2 enzyme with an IC50 of 3.06 µM []. Molecular docking studies supported its COX-2 selectivity, indicating its potential as an anti-inflammatory agent [].

        Compound Description: T-593 is a histamine H2-receptor antagonist with protective effects against acute gastric mucosal injury in rats []. Its mechanism of action is attributed, in part, to its antioxidant properties, as demonstrated by its ability to scavenge hydroxyl radicals and inhibit lipid peroxidation induced by free radicals [].

      14. N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide []* Compound Description: This pyrimidine derivative emerged as a potent inducer of apoptosis in breast cancer cell lines (MCF-7 and MDA-MB231) []. It exhibited significant cytotoxicity, induced DNA damage, and inhibited CDK-2 activity, indicating a multi-targeted mechanism of action []. Additionally, it demonstrated cell cycle disruption in the S phase and induced apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent [].

        15. N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide p-nitrophenylhydrazone []* Compound Description: This compound, a derivative of N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide, also displayed potent cytotoxic activity against MCF-7 and MDA-MB231 breast cancer cell lines []. Its ability to induce DNA damage and inhibit CDK-2 activity suggests a similar multi-targeted mechanism to its parent compound [].

        • Relevance: This compound, although structurally similar to the target compound, N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, by possessing a thioacetamide moiety, differs significantly due to the presence of a pyrimidine ring, a nitrophenylhydrazone group, and a hydrazine group [].

        16. 1-[2-[[(4-chlorophenyl)-methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate (Sulconazole nitrate) []* Compound Description: Sulconazole nitrate is an antifungal medication. Its crystal structure reveals key structural features such as the planarity of the chlorophenyl rings, the near-perpendicular orientation of the imidazole ring, and the specific spatial arrangement of the polar sulfur and nitrogen atoms []. These structural insights contribute to understanding its antifungal activity and interactions with biological targets [].

            Compound Description: Identified as a potent protoporphyrinogen IX oxidase (PPO) inhibitor, compound 2c exhibited excellent weed control capabilities in post-emergence applications at rates of 37.5-150 g of ai/ha []. Additionally, it demonstrated safety for rice at 150 g of ai/ha, making it a potential candidate for weed management in paddy fields [].

            Relevance: This compound and the target compound, N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, both contain the thioacetate functional group. This group is linked to a complex aromatic and heterocyclic system in 2c, distinguishing it from the target compound. The presence of the pyrimidine ring and the trifluoromethyl group further separates 2c structurally [].

            Compound Description: This compound serves as the parent structure for a series of alkyl- and heterocyclic derivatives synthesized to explore their potential biological activities, including diuretic and analeptic properties []. Preliminary computational studies suggested promising activity profiles for these derivatives, prompting further in vitro investigations [].

            Relevance: This compound and the target compound, N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, share the presence of a thioether group. In this compound, the thioether is incorporated into a 1,2,4-triazole ring system linked to a theophylline moiety, making it structurally distinct from the target compound [].

            Compound Description: DIPCAP is a tyrosine-dependent cytotoxic agent currently under investigation as a topical treatment for melanoma []. A simplified and efficient synthetic route for DIPCAP has been developed, addressing scalability issues encountered with the original patent procedure []. This improved method significantly improves the overall yield of DIPCAP from readily available starting materials, facilitating its production for preclinical and clinical studies [].

            Compound Description: This compound represents a novel series of 1,3,5-thiadiazine derivatives synthesized through the isomerization of corresponding 1,3,5-dithiazines []. The structural characterization of these compounds relied on chemical characteristics, elemental analysis, and spectral studies [].

            Relevance: Although this compound series and the target compound, N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, are structurally diverse, they highlight the presence of sulfur-containing heterocycles in medicinal chemistry. In this case, the thiadiazine ring with its diverse substituents represents a different approach to potentially target similar biological pathways [].

          21. 1-[N-benzyloxycarbonyl-1-amino-(S-4-methoxybenzyl)-2-thio-ethyl]-2-hydroxy-3-ethoxycarbonyl-1,2,3,4-tetrahydro-β-carboline []* Compound Description: This compound represents a complex heterocyclic system whose structure was elucidated using X-ray crystallography [].

          • Relevance: While this compound differs significantly from N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide in its overall structure, both share the presence of a thioether linkage []. This shared feature highlights the prevalence of sulfur-containing functional groups in various chemical scaffolds explored for biological activity [].

            Compound Description: Designed as potential succinate dehydrogenase inhibitors, this series of compounds demonstrated promising antifungal activity against S. sclerotiorum and moderate activity against B. cinerea []. Molecular docking studies revealed key interactions between these compounds and the succinate dehydrogenase enzyme, supporting their mechanism of action [].

            Relevance: Though structurally distinct from N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, this series of compounds exemplifies the exploration of diverse heterocyclic scaffolds for developing new fungicides []. These compounds, incorporating a pyrimidine ring linked to a substituted phenyl ring through a pyridine-amide bridge, demonstrate the importance of exploring varied structural motifs for specific biological targets [].

            Compound Description: This compound, alongside its 3-p-methylbenzyl derivative, displayed antifungal activity against Candida albicans []. These findings contributed to a broader study investigating the antimicrobial potential of novel thieno[2,3-d]pyrimidine derivatives [].

            Relevance: This compound and N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide highlight the importance of heterocyclic chemistry in drug discovery, specifically in developing antimicrobial agents []. Even though their structures differ considerably, both compounds belong to a broad class of heterocyclic compounds containing sulfur and nitrogen atoms. This case highlights the exploration of distinct heterocyclic frameworks, a thienopyrimidine system here, to achieve desired biological activities [].

            Compound Description: This thienopyrimidine derivative, along with its 4-S-alkyl derivatives, exhibited notable antifungal activity against Candida albicans []. This finding emerged from a study exploring the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives as potential antimicrobial agents [].

            Relevance: Despite their structural differences, both this compound and the target compound, N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, share a common theme in medicinal chemistry: the use of heterocyclic systems []. This compound incorporates a thienopyrimidine core fused with a 1,2,4-oxadiazole ring, demonstrating the diversity of heterocyclic frameworks explored for biological activity [].

          25. 2-[5-methyl4-oxo-6-(3phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin3(4H)-yl]-N-phenylacetamide []* Compound Description: This compound, a thienopyrimidine derivative, exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis []. It was part of a larger study investigating the structure-activity relationship of related compounds for potential antimicrobial applications [].

          • Relevance: While structurally distinct from N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, this compound highlights the exploration of heterocyclic scaffolds, particularly those containing nitrogen and sulfur, for their antimicrobial properties []. The presence of the thienopyrimidine core structure, along with the 1,2,4-oxadiazole ring and phenylacetamide substituent, exemplifies the diversity of chemical modifications possible within this class of compounds [].

          26. N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (5f) []* Compound Description: Compound 5f, a 1,2,4-triazole derivative, showed the most potent cytotoxic activity among a series of newly synthesized analogs against human lung cancer (A549) and mouse embryo fibroblast (NIH/3T3) cell lines []. It induced significant apoptosis, inhibited matrix metalloproteinase-9 (MMP-9) activity, and displayed selective cytotoxicity towards cancer cells []. Molecular modeling studies suggested that its antiproliferative activity might involve MMP-9 inhibition [].

            27. 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives [] * Compound Description: This series of indole derivatives demonstrated potent inhibitory activity against human respiratory syncytial virus (RSV) replication in vitro. Notably, compound 4-49C acted as a membrane fusion inhibitor, while 1-HB-63 targeted RSV genome replication/transcription []. Despite their promising in vitro activity, they were ineffective in vivo, likely due to rapid metabolism []. Further structural modifications are needed to improve their pharmacokinetic properties and develop effective anti-RSV drug candidates [].

            • Relevance: Although structurally diverse from the target compound, N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, this series underscores the exploration of sulfur-containing functionalities for antiviral drug development []. The presence of thioether and sulfoxide linkages in these indole derivatives highlights the versatility of sulfur in medicinal chemistry, even though their mechanism of action differs from the target compound [].

              Compound Description: This compound is a synthetic analog of N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP), a component of bacterial peptidoglycan []. It differs from MDP by the replacement of the oxygen atom at the C-3 position of the N-acetylmuramic acid moiety with a sulfur atom [].

              Relevance: While this compound significantly differs from N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide in its overall structure and biological function, it highlights the use of sulfur as a bioisostere for oxygen in medicinal chemistry []. This example demonstrates how replacing oxygen with sulfur can alter a molecule's properties and potentially lead to new therapeutic agents [].

            29. N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) []* Compound Description: Rec 15/3079 is a potent and selective 5-HT1A receptor antagonist with a high affinity for the receptor (Ki = 0.2 nM) []. It acts as a competitive, neutral antagonist, effectively blocking 5-HT1A receptor-mediated responses in various experimental models []. Furthermore, it demonstrates significant effects on bladder function, increasing bladder volume capacity and reversing acid-induced bladder capacity decrease []. Importantly, it lacks significant side effects associated with central nervous system activity at therapeutically relevant doses, suggesting a favorable safety profile for potential use in treating lower urinary tract dysfunction [].

            • Relevance: This compound, while structurally unrelated to N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, highlights the exploration of diverse chemical scaffolds for modulating 5-HT1A receptor activity []. Its unique structure, featuring a piperazine ring, a cyclohexanecarboxamide moiety, and a nitrophenyl group, underscores the wide range of chemical structures capable of interacting with this important therapeutic target [].

              Compound Description: This series of 1,2,4-triazole derivatives was synthesized and evaluated for their antimicrobial activity, including antibacterial, antifungal, and anti-tuberculosis properties []. The compounds were characterized using various spectroscopic techniques, and their biological activities were assessed in vitro [].

              Relevance: This series of compounds, although structurally different from the target compound N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, shares the common thioacetamide moiety linked to a 1,2,4-triazole ring []. These similarities highlight the prevalence of these structural motifs in compounds investigated for their antimicrobial activities [].

            31. rac-Ethyl 4-hydroxy-4-trifluoromethyl-6-(2,4,5-trimethoxyphenyl)-2-thio-1,3-diazinane-5-carboxylate []* Compound Description: This compound represents a complex heterocyclic system incorporating a 1,3-diazinane ring substituted with various functional groups, including a hydroxyl, trifluoromethyl, and methoxy groups []. The crystal structure of this compound reveals key structural features such as the half-chair conformation of the hexahydropyrimidine ring, the dihedral angle between the pyrimidine and benzene rings, and the stabilizing intramolecular hydrogen bond []. These structural insights contribute to understanding its potential biological activities and interactions with biological targets [].

            • Relevance: Although this compound differs significantly from N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide in its overall structure, both share the presence of a thioether linkage within a heterocyclic system []. This shared feature highlights the prevalence of sulfur-containing heterocycles in various chemical scaffolds explored for potential therapeutic applications [].

            32. 5-(5-bromofuran-2-yl)-4-ethyl-1,2,4-triazole-3-thion S-derivatives []* Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory activity. Notably, the potassium salt of 2-(4-ethyl-5-(5-bromofuran-2-yl)-1,2,4-triazole-3-ylthio)acetic acid showed significant anti-inflammatory effects in a rat model, surpassing the potency of the reference drug diclofenac []. The study also explored the structure-activity relationships within the series, revealing how structural modifications influenced the anti-inflammatory activity [].

            • Relevance: This series of compounds, like N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, contain a thioether moiety []. The exploration of various substituents on the 1,2,4-triazole ring in this series, including alkyl, aryl, and heterocyclic groups, highlights the importance of structural modifications in modulating biological activity and potentially improving pharmacological properties [].

              Compound Description: This copper (II) complex, synthesized with the ligand 2-cyano-1-methyl-3-{2-{{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine (xepamet), was characterized using various spectroscopic techniques and magnetic susceptibility measurements []. The study aimed to understand the coordination chemistry of xepamet with copper (II) ions, revealing its potential as a ligand for metal-based pharmaceuticals [].

              Relevance: While this copper (II) complex is structurally unrelated to N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, both highlight the significance of sulfur-containing ligands in coordinating metal ions []. The presence of a thioether group in xepamet facilitates the formation of stable complexes with copper (II), highlighting the importance of sulfur in bioinorganic chemistry and drug design [].

              Compound Description: This series of pyrimidine derivatives, synthesized using a silica-supported bismuth (III) triflate catalyst, showed promising antioxidant activity []. Compounds 4i, 4j, 4h, and 4f exhibited potent DPPH free radical scavenging activity in vitro, correlating well with their in silico binding affinities to the 2HCK enzyme, a target related to oxidative stress [].

              Relevance: Although structurally diverse from N-{2-[(2-Methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, this series emphasizes the value of heterocyclic compounds in medicinal chemistry, particularly in targeting oxidative stress-related pathways []. The incorporation of aryl substituents at the 4-position of the pyrimidine ring highlights the impact of structural modifications on biological activity within this class of compounds [].

            Properties

            Product Name

            N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide

            IUPAC Name

            N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-2-(4-methylphenyl)sulfanylacetamide

            Molecular Formula

            C19H23NOS2

            Molecular Weight

            345.5 g/mol

            InChI

            InChI=1S/C19H23NOS2/c1-15-7-9-18(10-8-15)23-14-19(21)20-11-12-22-13-17-6-4-3-5-16(17)2/h3-10H,11-14H2,1-2H3,(H,20,21)

            InChI Key

            ALPAWHSXMIEQNU-UHFFFAOYSA-N

            SMILES

            CC1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=CC=C2C

            Canonical SMILES

            CC1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=CC=C2C

            Product FAQ

            Q1: How Can I Obtain a Quote for a Product I'm Interested In?
            • To receive a quotation, send us an inquiry about the desired product.
            • The quote will cover pack size options, pricing, and availability details.
            • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
            • Quotations are valid for 30 days, unless specified otherwise.
            Q2: What Are the Payment Terms for Ordering Products?
            • New customers generally require full prepayment.
            • NET 30 payment terms can be arranged for customers with established credit.
            • Contact our customer service to set up a credit account for NET 30 terms.
            • We accept purchase orders (POs) from universities, research institutions, and government agencies.
            Q3: Which Payment Methods Are Accepted?
            • Preferred methods include bank transfers (ACH/wire) and credit cards.
            • Request a proforma invoice for bank transfer details.
            • For credit card payments, ask sales representatives for a secure payment link.
            • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
            Q4: How Do I Place and Confirm an Order?
            • Orders are confirmed upon receiving official order requests.
            • Provide full prepayment or submit purchase orders for credit account customers.
            • Send purchase orders to sales@EVITACHEM.com.
            • A confirmation email with estimated shipping date follows processing.
            Q5: What's the Shipping and Delivery Process Like?
            • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
            • You can use your FedEx account; specify this on the purchase order or inform customer service.
            • Customers are responsible for customs duties and taxes on international shipments.
            Q6: How Can I Get Assistance During the Ordering Process?
            • Reach out to our customer service representatives at sales@EVITACHEM.com.
            • For ongoing order updates or questions, continue using the same email.
            • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

            Quick Inquiry

             Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.